molecular formula C8H7BrClFO2S B13526391 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13526391
M. Wt: 301.56 g/mol
InChI Key: QZSNFLCKRJQAMQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the sulfonylation of 1-(3-Bromo-4-fluorophenyl)ethane. This process can be achieved through the reaction of the corresponding sulfonyl chloride with the phenyl derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions, utilizing automated reactors and precise temperature control to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and potential changes in protein function .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride
  • 1-(3-Bromo-4-fluorophenyl)methane-1-sulfonyl chloride
  • 1-(3-Bromo-4-fluorophenyl)propane-1-sulfonyl chloride

Comparison: 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H7BrClFO2S

Molecular Weight

301.56 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7BrClFO2S/c1-5(14(10,12)13)6-2-3-8(11)7(9)4-6/h2-5H,1H3

InChI Key

QZSNFLCKRJQAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)S(=O)(=O)Cl

Origin of Product

United States

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